APhos (aromatic amide-derived phosphanes) has emerged as a promising class of ligands in scientific research, particularly for their application in Suzuki-Miyaura cross-coupling reactions []. This reaction is a fundamental tool in organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides []. The role of the ligand in this reaction is crucial, as it helps activate the palladium catalyst and control its reactivity.
A study by Dai et al. (2008) explored the potential of APhos ligands by constructing a focused library with varying structural elements []. Their goal was to optimize the ligand's structure for enhanced catalytic efficiency. The researchers employed a unique self-assisted molecular editing process to synthesize and screen the APhos library []. Their findings demonstrated that APhos ligands can effectively promote Suzuki-Miyaura coupling reactions at room temperature under mildly basic conditions []. This achievement represents a significant advancement, as traditional Suzuki-Miyaura reactions often require harsher reaction conditions.
Another area of scientific research involving APhos focuses on the development of air-stable ligands. Air-stability is a desirable property for catalysts as it simplifies handling and storage. In 2005, Dai and Zhang reported the successful development of air-stable amide-derived phosphine (Aphos) ligands based on simple N,N-dialkyl aryl amide scaffolds []. These ligands offer a viable alternative to traditional phosphine ligands, which are often air-sensitive and require inert atmosphere handling.
4-(Di-tert-butylphosphino)-N,N-dimethylaniline is an organophosphine compound notable for its unique structure and properties. Its molecular formula is , and it has a molecular weight of approximately 265.37 g/mol. This compound features a dimethylamino group attached to a phenyl ring, which is further substituted with a di-tert-butylphosphino group. The presence of bulky tert-butyl groups enhances its steric properties, making it an effective ligand in various
4-(Di-tert-butylphosphino)-N,N-dimethylaniline serves as a versatile ligand in several catalytic reactions, especially in palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. Its ability to stabilize metal centers allows for the efficient formation of carbon-carbon bonds . The compound can undergo reactions with electrophiles due to the nucleophilic nature of the phosphine group, facilitating various synthetic pathways in organic chemistry.
The synthesis of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with di-tert-butylphosphonium chloride in the presence of a catalyst such as copper(I) acetate. The reaction conditions usually require an inert atmosphere and elevated temperatures (around 120°C) to promote the formation of the desired product. The process yields a high purity product after extraction and purification steps .
Interaction studies involving 4-(Di-tert-butylphosphino)-N,N-dimethylaniline focus on its role as a ligand in metal complexes. These studies often examine how variations in ligand structure affect catalytic activity and selectivity in palladium-catalyzed reactions. The interactions with various metals can lead to insights into optimizing reaction conditions for better yields and selectivity .
Several compounds share structural similarities with 4-(Di-tert-butylphosphino)-N,N-dimethylaniline, primarily other organophosphines used as ligands in catalysis:
Compound Name | Unique Features |
XLogP3 3.6
GHS Hazard Statements
Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsCorrosive;Irritant Dates
Modify: 2023-08-15
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